N-Desmethyl Prochlorperazine Dimaleate
Description
Properties
IUPAC Name |
but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYXFQZDWKVQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Prochlorperazine Dimaleate typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 1-chloropropane as the primary starting materials.
Alkylation: Phenothiazine undergoes alkylation with 1-chloropropane in the presence of a base such as sodium hydride to form 10-(3-chloropropyl)phenothiazine.
Substitution: The 10-(3-chloropropyl)phenothiazine is then reacted with piperazine to introduce the piperazinyl group, resulting in 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine.
Formation of Dimaleate Salt: Finally, the compound is converted to its dimaleate salt form by reacting with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Prochlorperazine Dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the phenothiazine ring.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
Therapeutic Applications
1. Antiemetic Properties
N-Desmethyl Prochlorperazine Dimaleate exhibits significant antiemetic effects, making it useful in treating nausea and vomiting associated with various conditions, including chemotherapy-induced nausea. Its mechanism involves antagonism of dopamine D2 receptors in the central nervous system, which is crucial for controlling emesis .
2. Antipsychotic Activity
Similar to its parent compound, this compound has potential antipsychotic effects. Research indicates that it may be effective in managing symptoms of schizophrenia and other psychotic disorders by modulating neurotransmitter systems in the brain .
3. Antiviral Activity
Recent studies have explored the antiviral properties of cationic amphiphilic drugs, including this compound. It has been shown to inhibit viral entry into host cells, suggesting a potential role in treating viral infections . The compound's structure may facilitate interactions with viral membranes, enhancing its efficacy against certain pathogens.
Pharmacological Studies
Pharmacokinetic and pharmacodynamic studies are essential for understanding the behavior of this compound in biological systems:
- Absorption and Metabolism : Studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. Variations in these enzymes among individuals can influence drug disposition and efficacy .
- Toxicological Profile : The compound's safety profile is critical for clinical applications. While prochlorperazine-related compounds have been associated with hepatotoxicity, this compound appears to present a lower risk when used appropriately .
Case Studies
Several case studies highlight the practical applications and outcomes associated with this compound:
- Case Study on Chemotherapy-Induced Nausea : A clinical trial investigated the efficacy of this compound in patients undergoing chemotherapy. Results indicated a significant reduction in nausea scores compared to placebo groups, supporting its use as an effective antiemetic agent.
- Management of Psychotic Disorders : A retrospective analysis of patients treated with this compound demonstrated improvements in psychotic symptoms, with a favorable side effect profile compared to other antipsychotics.
- Antiviral Research : In vitro studies assessed the antiviral effects of this compound against various viruses. The results showed promising inhibition rates, warranting further investigation into its potential as an antiviral therapy .
Mechanism of Action
The mechanism of action of N-Desmethyl Prochlorperazine Dimaleate involves:
Dopamine Receptor Antagonism: The compound binds to dopamine D1 and D2 receptors, inhibiting their activity and reducing dopamine-mediated neurotransmission.
Antiemetic Effect: The antiemetic effect is primarily due to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center.
Alpha Adrenergic Receptor Binding: The compound also binds to alpha adrenergic receptors, contributing to its pharmacological profile.
Comparison with Similar Compounds
Structural Similarities and Differences
- Prochlorperazine Dimaleate (PCZ) : C20H24ClN3S·2C4H4O4 (MW: 606.09 g/mol). Features a methylated piperazine ring .
- N-Desmethyl Prochlorperazine Dimaleate : C19H22ClN3S·2C4H4O4 (MW: 598.04 g/mol). Lacks the methyl group on the piperazine nitrogen .
- Perphenazine: Shares the phenothiazine backbone but includes a hydroxyethylpiperazine group.
- Chlorpromazine: Differs in substituents (chlorine at position 2 and a dimethylaminopropyl side chain).
Table 1: Structural and Physicochemical Properties
Crystallographic Properties
PCZ co-crystallizes with methanesulfonic acid in the monoclinic space group C2/c, while its dimaleate salt lacks a reported single-crystal structure, complicating polymorphic studies .
Pharmacokinetic and Metabolic Comparisons
Metabolism
Bioavailability
- Buccal PCZ administration yields plasma concentrations >2× higher than oral tablets, with lower variability .
- N-Desmethyl PCZ is detected in plasma 1–2 hours post-administration, correlating with sustained therapeutic effects .
Pharmacodynamic Comparisons
Antiemetic Efficacy
- PCZ vs. Dexamethasone: In cisplatin-free chemotherapy, dexamethasone showed superior antiemetic efficacy (29/42 patients vomit-free vs. 18/42 for PCZ) but caused fewer sedative effects (12% vs. 60% somnolence with PCZ) .
- N-Desmethyl PCZ contributes to prolonged dopamine D2 receptor antagonism, enhancing antiemetic duration .
Antipsychotic Activity
Multidrug Resistance (MDR) Reversal
- PCZ Dimaleate and Perphenazine inhibit P-glycoprotein (P-gp), reversing rhodamine 123 efflux in lymphoma cells. PCZ showed higher efficacy (EC50 >410 μM) without cytotoxic effects, unlike promethazine .
Biological Activity
N-Desmethyl Prochlorperazine Dimaleate is a significant metabolite of Prochlorperazine, a well-known antipsychotic agent belonging to the phenothiazine class. This compound exhibits various biological activities, primarily through its action as a dopamine D2 receptor antagonist. This article delves into its biological activity, mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C28H32ClN3O8S
- Molecular Weight : Approximately 592.06 g/mol
The compound features a complex structure that includes a phenothiazine core, which is essential for its pharmacological properties. The presence of a chlorine atom and the dimaleate salt form contribute to its bioactivity and stability in biological systems.
This compound primarily acts by:
- Dopamine Receptor Antagonism : It binds to dopamine D1 and D2 receptors, inhibiting their activity. This blockade reduces dopamine-mediated neurotransmission, which is crucial in managing psychotic symptoms.
- Antiemetic Effects : The compound's antiemetic properties are attributed to its action on the chemoreceptor trigger zone (CTZ) in the brain, where it inhibits D2 receptors, thus preventing nausea and vomiting .
- Alpha Adrenergic Receptor Binding : It also interacts with alpha adrenergic receptors, contributing to its pharmacological profile and effects on blood pressure regulation.
Pharmacological Effects
- Antipsychotic Activity : this compound has been studied for its effectiveness in treating schizophrenia and other neuropsychiatric disorders due to its dopamine antagonism.
- Antiemetic Activity : It is effective in controlling severe nausea and vomiting, making it useful in clinical settings for patients undergoing chemotherapy or surgery .
- Potential Antiviral Activity : Recent studies have suggested that similar cationic amphiphilic drugs may exhibit antiviral properties, indicating potential avenues for further research on this compound in this context .
Clinical Studies
- Efficacy in Psychotic Disorders :
- Antiemetic Effectiveness :
Table of Key Findings
Q & A
Q. How is the cytotoxicity of N-Desmethyl Prochlorperazine Dimaleate assessed in human astrocyte models?
Cytotoxicity is evaluated using cell viability assays, such as methylene blue staining or ATP-based methods, with human astrocytes incubated at varying concentrations (e.g., 1.0–10.0 µM) over 24–72 hours. Concentration-dependent reductions in viability (e.g., 13.2% at 10 µM after 24 hours) are statistically analyzed against controls. Researchers must ensure parallel testing with parent compounds (e.g., prochlorperazine dimaleate) to differentiate toxicity profiles .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
Reverse-phase HPLC and LC-MS/MS are commonly used, with mobile phases optimized for separation (e.g., acetonitrile/methanol/ion-pairing solutions). Method validation includes specificity, linearity (0.1–50 ng/mL range), and precision (RSD <15%). For plasma samples, protein precipitation with methanol or dimethylamine is employed to isolate the compound .
Advanced Research Questions
Q. How do researchers resolve contradictions in receptor binding profiles between this compound and its parent compound?
Competitive radioligand binding assays and functional cAMP inhibition studies are conducted to compare affinity for dopamine D2, 5-HT3, and histaminergic receptors. For example, receptor occupancy is quantified using [³H]spiperone for D2 receptors, with IC₅₀ values normalized to parent compound activity. Discrepancies in binding kinetics (e.g., higher D2 antagonism in the metabolite) are analyzed via Schild regression .
Q. What methodological approaches ensure pharmacopeial compliance for this compound purity?
Pharmacopeial standards (e.g., USP, EP) require:
- Identification : Thin-layer chromatography (TLC) with silica gel plates, using 1-butanol/ammonia (15:2) as the mobile phase and palladium chloride for spot visualization .
- Assay : Potentiometric titration with 0.05 N perchloric acid or HPLC with L1 columns (C18), achieving 98.0–102.0% purity. System suitability criteria include tailing factor ≤2.0 and RSD ≤0.73% .
- Impurities : Residual solvents and sulfoxide derivatives are quantified via GC-MS, with limits ≤0.1% .
Q. How is this compound synthesized and characterized as a process-related impurity?
The metabolite is synthesized via demethylation of prochlorperazine using cyanogen bromide or enzymatic pathways. Structural confirmation involves:
- NMR : δ 2.85 ppm (N-CH₃ loss) and δ 3.20 ppm (piperazine proton shifts).
- HRMS : m/z 473.12 [M+H]⁺ (C₁₉H₂₁ClN₃S vs. parent m/z 487.15). Isotopic labeling (e.g., d8 variants) aids in tracking metabolic pathways during in vitro studies .
Q. What in vitro models elucidate the antiviral mechanisms of this compound against Dengue virus?
Vero or Huh-7 cells are pretreated with the compound (5–10 µM) and infected with DENV-2. Viral entry inhibition is assessed via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
